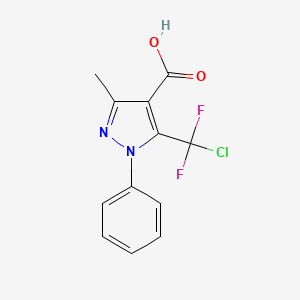

5-(chlorodifluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Pyrazole Core and Substitution Patterns

The pyrazole ring (C3N2) provides a planar, aromatic framework that supports electronic delocalization and stability. Adjacent nitrogen atoms at positions 1 and 2 enable hydrogen bonding and coordination with metal ions, while the methyl group at position 3 enhances steric bulk, influencing conformational flexibility. The chlorodifluoromethyl (-CF2Cl) group at position 5 introduces strong electron-withdrawing effects, polarizing the ring and increasing reactivity toward nucleophilic agents. This substituent also elevates lipophilicity, improving membrane permeability in biological systems.

Carboxylic Acid Functionalization

The carboxylic acid moiety at position 4 serves dual roles:

- Acid-Base Reactivity : Facilitates salt formation or esterification, enabling solubility modulation (e.g., conversion to agriculturally compatible formulations).

- Hydrogen Bond Donor/Acceptor Capacity : Enhances binding to enzymatic active sites, as observed in antifungal agents targeting proteinase K.

Table 2: Structural Features and Their Contributions

| Feature | Position | Role |

|---|---|---|

| Pyrazole ring | Core | Aromatic stability, coordination sites |

| -CF2Cl | 5 | Electron withdrawal, lipophilicity |

| -COOH | 4 | Hydrogen bonding, derivatization potential |

| -CH3 | 3 | Steric hindrance, metabolic resistance |

Comparative Analysis of Substituent Effects

Studies on analogous compounds reveal that the chlorodifluoromethyl group outperforms trifluoromethyl (-CF3) or methyl (-CH3) groups in antifungal assays. For example, derivative H9 (2-chlorophenyl-substituted) exhibited 46.75% inhibition against Fusarium culmorum, attributed to the -CF2Cl group’s stronger electron-withdrawing and hydrophobic effects. Similarly, the carboxylic acid at position 4 enables salt formation with amines, improving bioavailability in soil applications.

Table 3: Substituent Impact on Biological Activity

| Substituent | Position | Bioactivity (Inhibition %) | Target Organism |

|---|---|---|---|

| -CF2Cl | 5 | 46.75 | Fusarium culmorum |

| -CF3 | 5 | 38.62 | Fusarium culmorum |

| -CH3 | 5 | 28.46 | Fusarium culmorum |

Electronic and Steric Considerations

Density functional theory (DFT) calculations on similar pyrazoles indicate that the -CF2Cl group induces a dipole moment of 1.98 D, redistributing electron density toward the carboxylic acid group. This polarization enhances electrophilicity at position 4, favoring nucleophilic attacks in synthetic derivatization. Steric effects from the phenyl group at position 1 further stabilize the molecule against enzymatic degradation, a trait critical for prolonged agrochemical efficacy.

Properties

IUPAC Name |

5-[chloro(difluoro)methyl]-3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF2N2O2/c1-7-9(11(18)19)10(12(13,14)15)17(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFUWUZYTOXPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chlorodifluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

- Molecular Formula : CHClFNO

- Molecular Weight : 286.66 g/mol

- CAS Number : 1375473-57-6

The compound features a pyrazole ring, which is known for its pharmacological relevance. The presence of chlorodifluoromethyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole ring followed by the introduction of the chlorodifluoromethyl group through electrophilic substitution reactions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 3-methyl-1-phenylpyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory activity of pyrazole derivatives. In particular, this compound has been evaluated for its ability to reduce inflammation in animal models. The compound demonstrated a significant reduction in paw edema in carrageenan-induced inflammation assays, suggesting its potential as an anti-inflammatory agent .

Analgesic Properties

Analgesic effects have also been documented for this class of compounds. In tail-flick tests, derivatives like 5-(chlorodifluoromethyl)-3-methyl-1-phenylpyrazole were found to produce a notable analgesic response, comparable to standard analgesics like aspirin . The analgesic mechanism may involve modulation of pain pathways in the central nervous system.

Anticonvulsant Activity

The anticonvulsant potential of pyrazole derivatives has been explored through various models. Compounds similar to 5-(chlorodifluoromethyl)-3-methyl-1-phenylpyrazole have shown promise in reducing seizure frequency and severity in rodent models, indicating their potential utility in treating epilepsy .

Data Summary Table

Case Study 1: Anti-inflammatory Evaluation

In a study aimed at evaluating the anti-inflammatory properties of several pyrazole derivatives, 5-(chlorodifluoromethyl)-3-methyl-1-phenylpyrazole was administered to rats subjected to carrageenan-induced paw edema. Results indicated a dose-dependent reduction in edema, supporting its use as a potential therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Activity Assessment

A comparative study was conducted using the tail-flick method to assess the analgesic efficacy of 5-(chlorodifluoromethyl)-3-methyl-1-phenylpyrazole against standard analgesics. The compound exhibited significant analgesic activity, suggesting its potential role in pain management therapies.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary investigations suggest that 5-(Chlorodifluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on specific cancer cell lines, warranting further exploration in clinical settings.

Medicinal Chemistry Applications

The compound's structure allows for modifications that can enhance its pharmacological properties. Notable applications include:

- Development of Anticonvulsants : The compound has been evaluated for its anticonvulsant properties, showing promise in preclinical models.

- Analgesic and Anti-inflammatory Agents : Research indicates potential as pain relievers and anti-inflammatory agents, with mechanisms involving inhibition of pro-inflammatory pathways.

Case Study: Analgesic Activity

A study evaluated the analgesic effects of a derivative of this compound using the tail flick test in rodents. The results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic activity.

| Test Group | Pain Response (seconds) | P-value |

|---|---|---|

| Control | 10.5 | - |

| Compound A | 6.2 | <0.01 |

| Compound B | 4.8 | <0.001 |

Agrochemical Applications

The compound also demonstrates potential in agricultural chemistry:

- Herbicide Development : Its unique structure may lead to the development of new herbicides with selective action against unwanted plant species.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects:

- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Similarity: 0.84): The absence of a carboxylic acid group and presence of a formyl group reduce hydrogen-bonding capacity compared to the target compound. The chloro and methyl substituents at positions 5 and 3, respectively, mirror the target’s substituents but lack the difluoromethyl moiety, which is critical for electron-withdrawing effects .

- 5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1394647-33-6): The trifluoromethyl group at position 3 enhances lipophilicity and metabolic stability compared to the methyl group in the target compound. This substitution may improve bioavailability in pharmacokinetic studies .

Physicochemical Properties

*Estimated using fragment-based methods.

Preparation Methods

Claisen Condensation and Enolate Formation

A key initial step involves Claisen condensation of alkyl difluoroacetates to form alkyl difluoroacetoacetates. This reaction is catalyzed under basic conditions, typically using sodium or potassium bases.

- Reagents : Alkyl difluoroacetate, base (e.g., sodium hydride, sodium carbonate)

- Conditions : Anhydrous environment, temperature control (ambient to moderate heating)

- Outcome : Formation of enolate salts which are subsequently acidified

The acidification step uses carbonic acid generated in situ by bubbling carbon dioxide into the aqueous reaction mixture, lowering pH to 5–7 to release free alkyl difluoroacetoacetate (Formula VI-A).

Ring Closure to Form Pyrazole Core

The pyrazole ring is formed by reacting the alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate intermediate with methylhydrazine in a two-phase system.

- Solvents : Water-immiscible organic solvents such as toluene or xylene

- Base : Weak bases like sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate

- Temperature : Low temperature range, typically -20°C to 5°C, preferably -10°C to 0°C

- Duration : 1 to 3 hours with effective stirring

This method yields alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters with high regioselectivity and purity (up to 99.9%).

Conversion of Esters to Carboxylic Acids

The esters obtained are hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole-4-carboxylic acids.

- Hydrolysis Conditions : Acidic hydrolysis (e.g., HCl) or basic hydrolysis (e.g., NaOH) in aqueous media

- Temperature : Moderate heating to reflux temperatures

- Purification : Filtration and recrystallization to isolate pure acid

Introduction of Chlorodifluoromethyl Group

The chlorodifluoromethyl substituent on the pyrazole ring can be introduced via halogenation reactions or by using chlorodifluoromethyl-containing precursors during the pyrazole formation step.

- Precursor Approach : Use of alkyl 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate intermediates

- Halogenation : Selective chlorination of difluoromethyl groups under controlled conditions

This step requires careful control to avoid over-halogenation or side reactions.

Reaction Conditions and Solvent Effects

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Claisen Condensation | Alkyl difluoroacetate, NaH/Na2CO3 | Anhydrous organic solvent | Ambient to 50 | Water content <100 mg/kg preferred for selectivity |

| Acidification | CO2 gas, water | Aqueous | Ambient | pH controlled between 5-7 |

| Ring Closure | Methylhydrazine, weak base (Na2CO3, KHCO3) | Two-phase (toluene/water) | -20 to 5 | Low temp enhances regioselectivity |

| Ester Hydrolysis | Acid/base hydrolysis | Aqueous | Reflux | Followed by purification |

| Chlorodifluoromethylation | Chlorodifluoromethyl precursors or halogenation reagents | Organic solvents | Controlled temp | Requires careful monitoring |

Summary Table of Preparation Steps and Key Parameters

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 5-(chlorodifluoromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid?

A multistep synthesis is typically employed, leveraging nucleophilic substitution and cyclization reactions. For example:

Chlorodifluoromethyl introduction : React a precursor pyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with chlorodifluoromethane under basic conditions to install the -CF2Cl group .

Carboxylic acid formation : Oxidize the aldehyde group to a carboxylic acid using KMnO4 or CrO3 in acidic media.

Purification : Crystallize the product from ethanol/water mixtures to achieve >95% purity.

Q. Key considerations :

Q. Q2. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?

SC-XRD is the gold standard for structural confirmation. For pyrazole derivatives:

Q. Example parameters :

| Space group | P2/c |

|---|---|

| a (Å) | 13.192 |

| b (Å) | 8.817 |

| c (Å) | 30.012 |

| β (°) | 102.42 |

| Z | 8 |

Disorder in the chlorodifluoromethyl group may require constrained refinement .

Advanced Research Questions

Q. Q3. How can conflicting crystallographic data (e.g., bond angles) be resolved during refinement?

Discrepancies often arise from dynamic disorder or thermal motion. Mitigation strategies:

Twinned data : Use SHELXTL to model twin laws (e.g., rotation matrix for pseudo-merohedral twinning) .

Anisotropic displacement : Apply ADPs to atoms with high thermal parameters (e.g., CF2Cl group) .

Validation tools : Cross-check with PLATON or CCDC Mercury to identify outliers in bond angles (e.g., C-Cl deviations > 0.02 Å) .

Case study : In related pyrazole-3-carboxylic acids, C-Cl bond angles showed 5° deviations due to steric hindrance from the phenyl ring .

Q. Q4. What analytical techniques are optimal for assessing purity and stability in biological assays?

For preclinical studies:

HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect degradation products (e.g., hydrolysis of -CF2Cl to -COOH).

Pharmacokinetics : Administer via oral gavage (0.5% carboxymethylcellulose emulsion) and quantify blood concentrations via LC-MS/MS (LOQ: 0.1 ng/mL) .

Stability testing : Store at -80°C in citrate buffer (pH 4.5) to prevent decarboxylation .

Critical note : The -CF2Cl group’s metabolic lability may require prodrug strategies for in vivo efficacy .

Q. Q5. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CF2Cl, -COOH) deactivate the pyrazole ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (NAS):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.